2-(3-(2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
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Overview
Description
The compound contains an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole is a fundamental framework that is present in many natural products and pharmaceuticals . The compound also contains a benzo[d]isothiazol-3(2H)-one 1,1-dioxide moiety, which is a type of heterocyclic compound. Heterocyclic compounds contain at least one atom other than carbon within the ring structure and are often associated with a wide range of biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and benzo[d]isothiazol-3(2H)-one 1,1-dioxide moieties. The exact structure would depend on the positions of these moieties in the molecule and the presence of any additional functional groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole and benzo[d]isothiazol-3(2H)-one 1,1-dioxide moieties. Indoles are known to undergo a variety of chemical reactions, including electrophilic substitution at the C3 position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indole moiety could contribute to its aromaticity and potentially its fluorescence .Scientific Research Applications
- This compound has shown promise in the field of oncology. Researchers have synthesized and evaluated related indole derivatives for their antiproliferative activity against human cancer cell lines, including prostate, lung, and cervical cancer cells .
- The compound’s unique structure makes it an interesting target for synthetic chemists. For instance, a tandem reaction involving reduction, condensation, fragmentation, and cyclization has been developed to access 2,3-disubstituted indoles from a precursor compound .
Anticancer Properties
Synthetic Methodology
Computational Chemistry and Molecular Modeling
Future Directions
properties
IUPAC Name |
2-[3-(2,3-dimethylindol-1-yl)-2-hydroxypropyl]-1,1-dioxo-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-13-14(2)21(18-9-5-3-7-16(13)18)11-15(23)12-22-20(24)17-8-4-6-10-19(17)27(22,25)26/h3-10,15,23H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLZDROWXQJTHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CC(CN3C(=O)C4=CC=CC=C4S3(=O)=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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